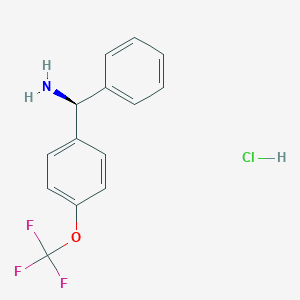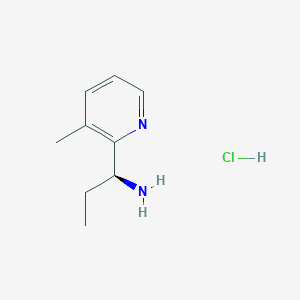
(1S)-1-(3-Methyl(2-pyridyl))propylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methyl group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and (S)-1-chloropropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities with (1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride and have been studied for their potential as fibroblast growth factor receptor inhibitors.
3(5)-Substituted pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Piperidine derivatives: These compounds are important in drug design and synthesis due to their structural features.
Uniqueness
(1S)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(1S)-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
RTUDSFHKHRXEQN-QRPNPIFTSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=N1)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
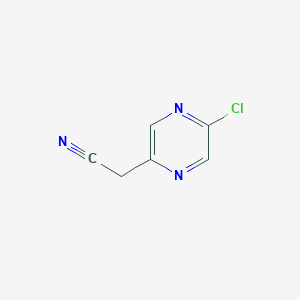
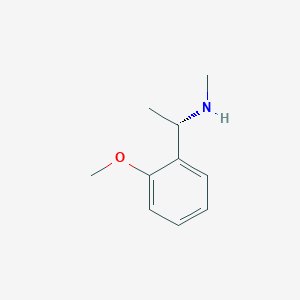
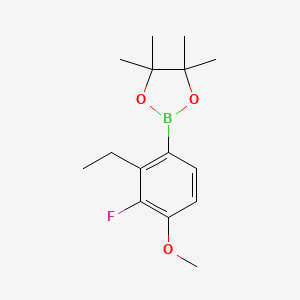
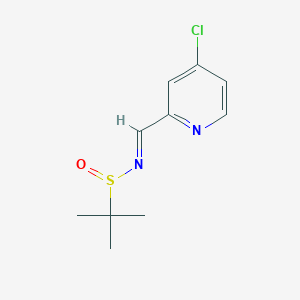
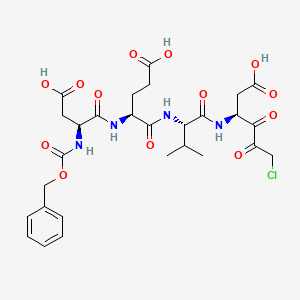
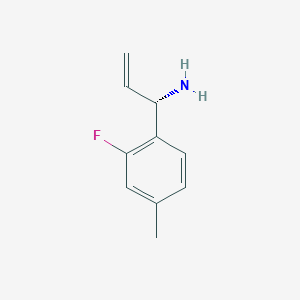
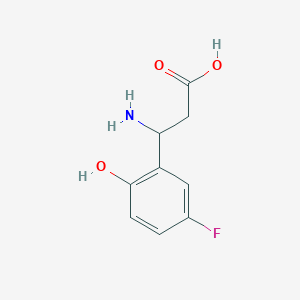
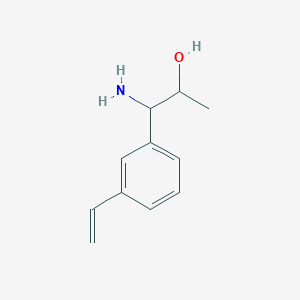
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
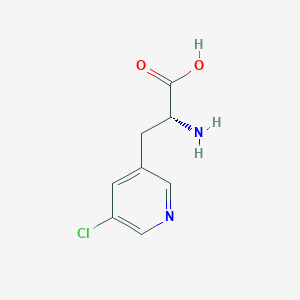
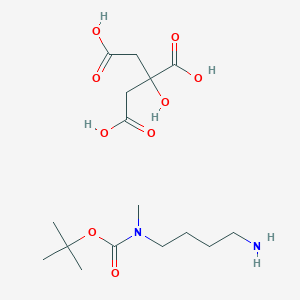
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
